Cas no 2171216-75-2 (3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid)

3-{1-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The compound’s structure includes a piperidine ring and a propanoic acid moiety, making it a versatile intermediate for constructing complex peptide frameworks. The Fmoc group ensures selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. Its chiral center at the (2S)-position maintains stereochemical integrity during synthesis. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and reactivity facilitate efficient coupling and minimal side reactions. Its design supports high-purity peptide production, making it suitable for pharmaceutical and biochemical research applications.
3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid structure
2171216-75-2 structure
Product Name:3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid
CAS No:2171216-75-2
MF:C27H32N2O5
MW:464.553387641907
CID:6478480
PubChem ID:165504767
Update Time:2025-10-25

3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid
    • EN300-1493650
    • 2171216-75-2
    • 3-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-4-yl}propanoic acid
    • Inchi: 1S/C27H32N2O5/c1-2-24(26(32)29-15-13-18(14-16-29)11-12-25(30)31)28-27(33)34-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23-24H,2,11-17H2,1H3,(H,28,33)(H,30,31)/t24-/m0/s1
    • InChI Key: ALFAHGPNYNSQPI-DEOSSOPVSA-N
    • SMILES: O=C([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CCC(=O)O)CC1

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.9Ų

3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid Pricemore >>

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Additional information on 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid

Comprehensive Overview of 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid (CAS No. 2171216-75-2)

The compound 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid (CAS No. 2171216-75-2) is a specialized peptide derivative widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a piperidine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of bioactive molecules and drug candidates. Researchers are increasingly focusing on this compound due to its potential applications in targeted drug delivery and enzyme inhibition.

One of the key features of 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid is its role in peptide coupling reactions. The Fmoc group is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of therapeutic peptides. With the growing demand for precision medicine and personalized therapies, this compound has garnered significant attention in academic and industrial laboratories. Its chiral center at the 2S position further enhances its utility in stereoselective syntheses.

In recent years, the scientific community has explored the potential of CAS No. 2171216-75-2 in addressing challenges related to neurodegenerative diseases and metabolic disorders. The piperidine moiety is a common pharmacophore in CNS-targeting drugs, while the propanoic acid tail offers opportunities for further functionalization. This dual functionality aligns with current trends in multifunctional drug design, where compounds are engineered to interact with multiple biological targets.

The synthesis and purification of 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid require advanced chromatographic techniques, such as HPLC and mass spectrometry, to ensure high purity and yield. These methods are critical for meeting the stringent quality standards of GMP-compliant production. As the pharmaceutical industry shifts toward continuous manufacturing, the demand for reliable intermediates like this compound is expected to rise.

Another area of interest is the compound’s potential in prodrug development. The Fmoc-protected amino acid segment can be selectively deprotected to release active drug molecules, a strategy increasingly employed in cancer therapeutics and anti-inflammatory agents. This aligns with the broader industry focus on controlled-release formulations and biocompatible materials.

From an SEO perspective, queries such as "Fmoc-piperidine derivatives," "peptide synthesis intermediates," and "CAS 2171216-75-2 applications" reflect the growing curiosity about this compound. Researchers and manufacturers are also searching for "high-purity peptide building blocks" and "chiral synthesis reagents," underscoring the relevance of 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-4-yl}propanoic acid in modern chemistry.

In conclusion, CAS No. 2171216-75-2 represents a versatile and high-value compound in the realm of medicinal chemistry and bioconjugation. Its structural complexity and functional adaptability make it a focal point for innovations in drug discovery and biomaterials science. As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing next-generation therapeutics.

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